1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine
Overview
Description
1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine is an organic compound with the molecular formula C12H15NO4S It contains a five-membered pyrrolidine ring, a benzenesulphonyl group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzenesulphonyl-2-oxo-5-ethoxypyrrolidine typically involves the reaction of a pyrrolidine derivative with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzenesulphonyl-2-oxo-5-ethoxypyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key receptors or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzenesulphonyl-2-oxo-5-methoxypyrrolidine
- 1-Benzenesulphonyl-2-oxo-5-propoxypyrrolidine
- 1-Benzenesulphonyl-2-oxo-5-butoxypyrrolidine
Uniqueness
1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine is unique due to its specific ethoxy group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the ethoxy group may enhance its solubility and modify its biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
131711-52-9 |
---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO4S/c1-2-17-12-9-8-11(14)13(12)18(15,16)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
UBENQCMMIVLOTJ-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Appearance |
Solid powder |
131711-52-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RU 35929; RU-35929; RU35929; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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